N-(4-Thioureido-phenyl)-acetamide

Beschreibung

Overview of Thiourea (B124793) and Acetamide (B32628) Derivatives in Contemporary Chemical Research

Thiourea and acetamide moieties are recognized as "privileged structures" in medicinal chemistry, forming the foundational framework for a wide array of drugs and biologically active compounds. rsc.orgresearchgate.net These structural motifs are integral to numerous pharmaceuticals approved by regulatory bodies like the FDA and EMA for treating a variety of human diseases, including cancer and central nervous system disorders. nih.gov Thiourea derivatives, in particular, are a versatile class of organosulfur compounds with extensive applications in both biological and non-biological fields. tandfonline.comnih.gov Their utility spans from serving as starting materials in the synthesis of heterocyclic compounds to their use as insect growth regulators, antifungal agents, and herbicides in agriculture. sciencepublishinggroup.comresearchgate.netresearchgate.net

The biological significance of thiourea derivatives is vast, with demonstrated activities including antibacterial, antioxidant, anticancer, anti-inflammatory, and antituberculosis effects. researchgate.netmdpi.com The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of crucial hydrogen bonds, a key factor in their interaction with biological targets. nih.gov Similarly, acetamide derivatives are prevalent in pharmacologically active molecules. The amide linkage is a fundamental component of many biological and chemical systems.

The combination of thiourea and acetamide functionalities into hybrid molecules has been a strategic approach in drug design, aiming to leverage the beneficial properties of both groups. These hybrids have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors. mdpi.comnih.gov

Structural Context of N-(4-Thioureido-phenyl)-acetamide within Thiourea-Phenyl-Acetamide Scaffolds

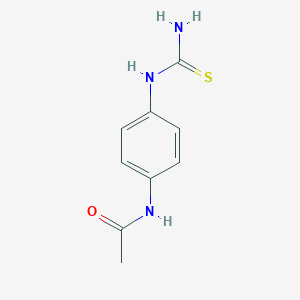

This compound, with the chemical formula C9H11N3OS, is a distinct molecule that integrates a thiourea group and an acetamide group through a phenyl linker. uni.luguidechem.comscbt.com The systematic IUPAC name for this compound is N-[4-(carbamothioylamino)phenyl]acetamide. uni.lu This structure is characterized by a thioureido (-NH-CS-NH-) group attached to a phenyl ring, which in turn is substituted with an acetamide (-NHCOCH3) group.

The core of the molecule is the thiourea-phenyl-acetamide scaffold. The thiourea component possesses two tautomeric forms: the thione form, which is more common in aqueous solutions, and the thiol (or isothiourea) form. mdpi.com This duality, along with the hydrogen bonding capability of the N-H protons and the sulfur atom, are defining features of its chemistry. nih.gov The acetamide group, a simple amide, also contributes to the molecule's polarity and potential for hydrogen bonding.

Significance of the Phenyl Linker in this compound Analogues

The phenyl linker in this compound and its analogues is not merely a passive connector; it plays a crucial role in determining the molecule's physicochemical and biological properties. This aromatic spacer provides a rigid framework that influences the conformational flexibility of the molecule. researchgate.net

The electronic nature of the phenyl ring can be modulated by the introduction of various substituents. These modifications can alter the electron density of the entire molecule, thereby influencing its reactivity and binding affinity for biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can impact the acidity of the N-H protons of the thiourea group and the basicity of the sulfur atom.

In the context of biological activity, the phenyl ring can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions. These interactions are often critical for the specific recognition and binding of a molecule to its target, such as an enzyme or a receptor. Research on related compounds, such as 1-phenyl-3-benzoyl-2-thiourea, has highlighted the ability of the phenyl-thiourea scaffold to form stable complexes with metal ions. researchgate.net

Emerging Research Trajectories for Thiourea-Acetamide Compounds

Current research into thiourea-acetamide compounds and their derivatives is exploring a multitude of applications, driven by their diverse biological activities. mdpi.com A significant area of focus is in the development of novel therapeutic agents. For example, thiourea derivatives are being investigated as potent inhibitors of enzymes like carbonic anhydrase and tyrosinase, which are implicated in various diseases. nih.govmdpi.com

The synthesis of hybrid molecules that combine the thiourea-acetamide scaffold with other pharmacologically active moieties is a prominent trend. This approach aims to create multifunctional molecules with enhanced or synergistic biological effects. For instance, researchers have synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising antibacterial and nematicidal activities. nih.gov Similarly, the creation of urea-thiourea hybrids has been explored for their anti-inflammatory properties. mdpi.com

Another emerging trajectory is the use of thiourea derivatives as chemosensors for the detection of anions and neutral analytes. tandfonline.comnih.gov The ability of the thiourea group to form hydrogen bonds makes it an excellent receptor for various ions and small molecules. This has potential applications in environmental monitoring and medical diagnostics. tandfonline.comnih.govnih.gov Furthermore, the development of green and efficient synthetic methods for these compounds is an active area of research. mdpi.com

Identified Research Gaps and Prospective Investigations for this compound Studies

While the broader class of thiourea derivatives has been extensively studied, specific research on this compound itself appears to be more limited. A significant research gap is the comprehensive evaluation of its biological activity profile. While related compounds have shown promise, detailed studies on the specific antimicrobial, anticancer, or enzyme inhibitory activities of this compound are not widely reported in the available literature.

Future investigations should focus on a systematic screening of this compound against a panel of biological targets to identify its potential therapeutic applications. This would involve in-vitro assays to determine its efficacy against various cancer cell lines, bacterial strains, and key enzymes.

Another area for future research is the exploration of its structure-activity relationships (SAR). This would involve the synthesis of a series of analogues with modifications to the acetamide group, the thiourea moiety, and the substitution pattern on the phenyl ring. Such studies would provide valuable insights into the key structural features required for biological activity and would guide the design of more potent and selective derivatives.

Furthermore, detailed mechanistic studies are needed to understand how this compound interacts with its biological targets at the molecular level. Techniques such as X-ray crystallography and molecular docking could be employed to elucidate the binding modes of this compound. A deeper understanding of its mechanism of action is crucial for its further development as a potential therapeutic agent or research tool.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(carbamothioylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-6(13)11-7-2-4-8(5-3-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUDNCUTQJSKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375269 | |

| Record name | N-(4-Thioureido-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-33-1 | |

| Record name | N-(4-Thioureido-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1614-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Thioureido Phenyl Acetamide and Its Analogues

General Synthetic Approaches to Thiourea (B124793) Formation in Acetamide (B32628) Derivatives

Reactions Involving Isothiocyanates as Precursors

The most common and direct method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. nih.govmdpi.com This reaction is typically efficient, yielding the desired thiourea product with high purity. mdpi.com The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general reaction can be summarized as: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This approach is widely applicable for creating a diverse library of thiourea derivatives by varying the substituents on both the isothiocyanate and the amine. mdpi.com For instance, various arylthiourea derivatives have been synthesized by reacting substituted aromatic amines with N,N-dimethylthiocarbamoyl chloride to first generate an isothiocyanate intermediate, which is then reacted with another amine. acs.org The reaction conditions are often mild, proceeding at room temperature in solvents like dichloromethane (B109758). mdpi.com

In cases where the required isothiocyanate is not commercially available, it can be synthesized in situ. A common method involves the reaction of an amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt that can be desulfurized to yield the isothiocyanate. nih.gov Another approach utilizes the bench-stable solid reagent (Me₄N)SCF₃ for a rapid and efficient conversion of primary amines to isothiocyanates. acs.org Peptide coupling reagents have also been employed to facilitate the formation of isothiocyanates from amines using carbon disulfide. dtu.dk

Synthetic Strategies Utilizing Thiourea Reagents

Alternative strategies involve the use of thiourea or its derivatives as the source of the thiocarbonyl group. One such method is the condensation of an N-acyl derivative with thiourea in an alkaline solution. chemmethod.comchemmethod.com This approach is particularly useful when constructing more complex thiourea-containing molecules. For example, N-thiourea derivatives of 1,2,4-triazoles have been prepared by reacting an N-acyl derivative with thiourea in the presence of anhydrous sodium carbonate in acetone. chemmethod.comchemmethod.com

Another classical method involves the reaction of amine hydrochlorides with salts like potassium thiocyanate (B1210189). nih.gov Furthermore, protected thiourea reagents, such as N,N'-di-Boc-substituted thiourea, can act as mild thioacylating agents when activated, reacting with amines and other nucleophiles to form the corresponding thiocarbonyl compounds. organic-chemistry.org

Specific Synthesis of N-(4-Thioureido-phenyl)-acetamide Precursors

The synthesis of the target molecule, this compound, relies on the preparation of key intermediates, primarily 4-aminophenylacetamide. This precursor contains the necessary phenylacetamide backbone onto which the thioureido group is subsequently installed.

Synthesis of 4-Aminophenylacetamide Intermediates

A standard and effective method for synthesizing N-(4-aminophenyl)acetamide involves the reduction of a nitro group. researchgate.net The synthesis typically starts with N-(4-nitrophenyl)acetamide, which is then reduced to the corresponding amino group (-NH₂). This reduction is a crucial step in aromatic compound chemistry and can be accomplished using various reducing agents, with metals such as iron (Fe) or zinc (Zn) in the presence of an acid being common choices. researchgate.net The product, also known as p-aminoacetanilide, is an important semi-product in the pharmaceutical and dye industries. researchgate.net Alternative patented methods include preparing 4-aminophenylacetamide from p-aminophenylacetic acid or N-Boc-4-aminophenylacetic acid. google.comgoogle.com

Table 1: Synthesis of 4-Aminophenylacetamide

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)acetamide | Fe or Zn, Acid | N-(4-aminophenyl)acetamide | researchgate.net |

| p-Aminophenylacetic acid | Not specified | 4-Aminophenylacetamide | google.com |

Strategic Introduction of the Thioureido Moiety

Once the 4-aminophenylacetamide precursor is obtained, the thioureido group can be introduced. A direct approach involves the condensation reaction of 4-aminophenylacetamide with thiourea. This reaction can be facilitated by a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC) to form this compound.

Alternatively, following the general principles outlined in section 2.1.1, 4-aminophenylacetamide can be reacted with an appropriate isothiocyanate. For the synthesis of the parent compound, this would involve reaction with a simple isothiocyanate source. To create analogues, substituted phenylisothiocyanates are often used in condensation reactions with various primary amines to yield a range of symmetrical and unsymmetrical N-aryl thiourea derivatives. jcsp.org.pkresearchgate.net

Multi-Step Synthetic Pathways for this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step pathways to build molecular complexity. These routes allow for the introduction of various functional groups and heterocyclic rings, which can modulate the compound's properties.

A common strategy involves the synthesis of an isothiocyanate intermediate which is then reacted with a diverse set of amines. For example, new N-acyl thiourea derivatives have been synthesized by first reacting an acid chloride with ammonium (B1175870) thiocyanate to form an acyl isothiocyanate. mdpi.com This reactive intermediate is then condensed with a heterocyclic amine to produce the final product. mdpi.com This method allows for significant structural diversity. mdpi.com

In another example, a three-step synthesis was used to produce N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. orientjchem.orgresearchgate.net The process began with the synthesis of a diselenide from aniline, which was then reacted to form an amino-phenylselanyl-acetamide intermediate. The final step involved refluxing this intermediate with phenylisothiocyanate (PhNCS) in methanol (B129727) to yield the target thiourea derivative. orientjchem.orgresearchgate.net

The table below showcases examples of multi-step syntheses for various thiourea derivatives, illustrating the versatility of these synthetic pathways.

Table 2: Examples of Multi-Step Synthesis of Thiourea Derivatives

| Derivative Class | Key Steps | Starting Materials | Reference |

|---|---|---|---|

| N-acyl thioureas | 1. Formation of acyl isothiocyanate. 2. Condensation with amine. | Acid chloride, Ammonium thiocyanate, Heterocyclic amine | mdpi.com |

| Piperazine thioureas | Reaction of isothiocyanate with N-monosubstituted piperazine. | Isothiocyanates, N-monosubstituted piperazines | mdpi.com |

| Organoselenium thioureas | 1. Synthesis of diselenide. 2. Formation of selanyl-acetamide intermediate. 3. Reaction with phenylisothiocyanate. | Aniline, Phenylisothiocyanate | orientjchem.orgresearchgate.net |

| Pyridine-containing arylthioureas | 1. Preparation of isothiocyanate intermediate. 2. Reaction with amine. | Substituted aromatic amines, N,N-dimethylthiocarbamoyl chloride | acs.org |

These synthetic methodologies provide a robust toolbox for chemists to access this compound and a wide array of its analogues, enabling the exploration of their chemical and physical properties.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are frequently adjusted include the choice of solvent, catalyst, base, temperature, and reactant stoichiometry.

For the direct synthesis of this compound from 4-aminophenylacetamide and thiourea, several factors are crucial for an efficient reaction. The choice of solvent is important, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) being favored as they improve the solubility of the reactants and promote a homogeneous reaction mixture. The use of a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), is often necessary to activate the thiourea for nucleophilic attack by the amine. Optimization of the stoichiometry, specifically the molar ratio of the reactants and the coupling agent, is key to enhancing reaction efficiency and minimizing the formation of side products. A slight excess of thiourea (1.1 equivalents) and the coupling agent (1.2 equivalents) relative to the amine is a common strategy. The reaction temperature is typically maintained in the range of 20–30°C, with reaction times spanning 4–6 hours to ensure completion.

In the synthesis of structurally related acetamide analogues, extensive optimization studies have been conducted. These studies often involve screening various coupling reagents, bases, and solvents. For the synthesis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, a variety of peptide coupling reagents were tested, including HATU, PyBop, and EDCI/HOBt. tandfonline.comresearchgate.net While these reagents produced the desired product, the yields were often moderate (47-70%) and required purification by column chromatography. researchgate.net A more optimized condition was found using EDCI as the coupling agent with diisopropylethylamine (DIPEA) as the base in dichloromethane (DCM) as the solvent. This combination led to significantly higher yields and purity, simplifying the work-up procedure. tandfonline.comresearchgate.net

The table below summarizes the optimization of the final coupling step for the synthesis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide analogues, highlighting the impact of different reagents and solvents on the reaction outcome. researchgate.net

| Entry | Coupling Reagent | Base | Solvent | Yield (%) | Purity Note |

|---|---|---|---|---|---|

| 1 | HATU | Triethylamine | DMF | 50-55 | Requires column purification |

| 2 | PyBop | DIPEA | DCM | 47-50 | Requires column purification |

| 3 | EDCI/HOBt | Triethylamine | DMF | 50-70 | Requires column purification |

| 4 | EDCI | DIPEA | DCM | ~90 | >95% purity after washing |

Considerations for Yield and Purity in this compound Preparation

Achieving high yield and purity is a primary goal in the synthesis of this compound. The reaction work-up and purification methods are as important as the reaction conditions themselves.

Following the synthesis, the isolation of the crude product is the first step. A common technique involves precipitating the product by pouring the reaction mixture into cold water or an ice/water mixture. nih.govsapub.org This is effective for compounds that are poorly soluble in water. The resulting solid can then be collected by filtration.

For the direct synthesis of this compound, initial purities of over 85% can be achieved directly from the reaction mixture under optimized conditions. However, further purification is generally required to obtain a high-purity final product. Standard purification techniques include recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or ethanol/water. nih.govsapub.org

In cases where simple recrystallization is insufficient to remove impurities, chromatographic methods are employed. Column chromatography is a standard technique, although for some analogues, optimized reaction and work-up procedures have been developed to avoid this often time-consuming step. tandfonline.comresearchgate.net For ensuring very high purity, specialized techniques like mass-directed preparative liquid chromatography (LC) can be utilized.

A well-designed work-up procedure can significantly enhance the purity of the final product before any chromatographic steps. For example, in the synthesis of certain acetamide analogues, an extractive work-up is performed where the organic layer is washed sequentially with an acidic solution (e.g., 1N or 2N HCl) and then brine. tandfonline.com This removes basic impurities and residual salts. Subsequent purification of the isolated solid can involve washing with specific solvents. A sequence of washing with a non-polar/polar solvent mixture (like 5% DCM in hexane), followed by cold diethyl ether and cold pentane, has been shown to effectively remove impurities and yield products with over 95% purity and final yields in the 80-90% range. tandfonline.comresearchgate.net

The table below outlines various purification strategies and their impact on the final product's quality for this compound and its analogues.

| Method | Procedure | Typical Purity | Typical Yield | Reference |

|---|---|---|---|---|

| Precipitation | Pouring reaction mixture into cold water/ice. | Crude | Variable | nih.govsapub.org |

| Recrystallization | Crystallizing from a suitable solvent like ethanol. | High | Variable | nih.gov |

| Washing Protocol | Aqueous HCl wash, followed by washing the solid with DCM/Hexane, ether, and pentane. | >95% | 80-90% | tandfonline.comresearchgate.net |

| Chromatography | Column chromatography or preparative LC. | Very High (>98%) | Can be lower due to material loss |

Advanced Spectroscopic and Diffraction Based Structural Characterization of N 4 Thioureido Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-Thioureido-phenyl)-acetamide Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of doublets in the range of δ 7.2–7.8 ppm. The specific pattern, often an AA'BB' system, is characteristic of 1,4-disubstitution.

The protons of the amide (-NH-C=O) and thiourea (B124793) (-NH-CS-NH2) groups are exchangeable and their signals can be broad. The amide NH proton is anticipated to resonate downfield, potentially around δ 8.1-10.2 ppm, influenced by hydrogen bonding and the electron-withdrawing nature of the acetyl group. thermofisher.com The thiourea protons (NH and NH2) would also exhibit signals in a similar downfield region, with their exact chemical shifts dependent on solvent and concentration. The methyl protons of the acetamide (B32628) group (-COCH3) are expected to appear as a sharp singlet at approximately δ 2.0-2.1 ppm. thermofisher.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH ₃ | 2.0 - 2.1 | Singlet |

| Aromatic C-H | 7.2 - 7.8 | Doublet of Doublets |

| Amide NH | 8.1 - 10.2 | Broad Singlet |

Note: Data are predictive and based on analyses of analogous structures.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is characteristically found far downfield, typically in the range of δ 168–170 ppm. The thiocarbonyl carbon (C=S) of the thiourea group is also significantly deshielded, with an expected chemical shift that can exceed δ 180 ppm. researchgate.net

The aromatic carbons show signals between δ 115 and 140 ppm. The carbons directly attached to the nitrogen atoms (C-N) will be shifted further downfield compared to the other aromatic carbons. The methyl carbon of the acetyl group is expected at the most upfield position, generally around δ 24 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ | ~24 |

| Aromatic C -H | 115 - 130 |

| Aromatic C -N | 130 - 140 |

| C =O (Amide) | 168 - 170 |

| C =S (Thiourea) | >180 |

Note: Data are predictive and based on analyses of analogous structures.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connectivity. It would show correlations between the amide proton and the carbonyl carbon, as well as between the methyl protons and the carbonyl carbon, confirming the acetamide fragment. It would also show correlations between the aromatic protons and the carbons of the thiourea and acetamide groups, confirming their positions on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands.

The N-H stretching vibrations of the amide and thiourea groups are expected in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) group of the amide will produce a strong, sharp absorption band around 1650-1660 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is typically weaker and appears at a lower frequency, generally in the range of 1250-1350 cm⁻¹. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide/Thiourea) | Stretch | 3100 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C=O (Amide) | Stretch | 1650 - 1660 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

Note: Data are predictive and based on general IR tables and analyses of analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation of this compound

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C9H11N3OS, corresponding to a monoisotopic mass of approximately 209.06 g/mol . guidechem.comuni.lu In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 210.06957. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. Common fragmentation pathways for N-phenylacetamides include the cleavage of the amide bond. The molecule might lose the acetyl group (•COCH3, 43 Da) or the entire acetamide moiety. Another typical fragmentation for amides is the McLafferty rearrangement. libretexts.org The presence of the thiourea group introduces other potential fragmentation sites, such as cleavage to form ions corresponding to isothiocyanate fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | ~209 | Molecular Ion |

| [M+H]⁺ | ~210 | Protonated Molecular Ion |

| [M+Na]⁺ | ~232 | Sodiated Adduct |

| [M-COCH₃]⁺ | ~166 | Loss of acetyl group |

Note: Data are predictive and based on analyses of analogous structures and general fragmentation rules. uni.lu

X-ray Diffraction Analysis of this compound and its Crystalline Forms

It is expected that this compound would crystallize in a centrosymmetric space group. The crystal structure would be heavily stabilized by a network of intermolecular hydrogen bonds. The amide and thiourea groups are excellent hydrogen bond donors (N-H) and acceptors (C=O and C=S). This would likely lead to the formation of extensive hydrogen-bonded chains or sheets, involving N-H···O and N-H···S interactions. eurjchem.comnih.gov These interactions dictate the packing of the molecules in the crystal lattice. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal structure. The analysis would reveal the planarity of the amide group and the torsional angles between the phenyl ring and the acetamide and thioureido substituents.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While a dedicated single crystal structure of this compound is not publicly available in the searched literature, the analysis of closely related acetamide derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of N-(2-Nitro-phenyl-carbamothio-yl)acetamide reveals a dihedral angle of 54.82 (4)° between the benzene ring and the N-carbamothio-ylacetamide unit. sigmaaldrich.com In the crystal, molecules of this related compound form inversion dimers linked by pairs of N-H⋯S hydrogen bonds, creating R₂(2)(8) loops. sigmaaldrich.com It is highly probable that this compound would also exhibit extensive hydrogen bonding networks, a characteristic feature of molecules containing both amide and thiourea functionalities.

A hypothetical data table for the single crystal X-ray diffraction of this compound, based on typical values for similar organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.876 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1201.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.445 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly crucial for identifying the crystalline phase of a compound and for the investigation of polymorphism, which is the ability of a substance to exist in two or more different crystal structures. Different polymorphs can exhibit distinct physical properties, including solubility and stability.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). While a specific experimental PXRD pattern for this compound is not available in the reviewed literature, the study of related materials demonstrates the utility of this technique. For example, comparing the PXRD patterns of a pure compound with those of doped or potentially polymorphic samples can reveal the presence of new crystalline phases. researchgate.net

A simulated PXRD pattern can be generated from single-crystal X-ray diffraction data. This calculated pattern serves as a reference for confirming the phase purity of a bulk sample. Any significant deviation between the experimental and calculated patterns would suggest the presence of impurities or a different polymorphic form.

Elemental Analysis for Stoichiometric Verification of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₁₁N₃OS). This comparison is a critical step in verifying the stoichiometry and purity of a synthesized compound.

The theoretical elemental composition of this compound is as follows:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 51.65 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 20.08 |

| Oxygen (O) | 7.64 |

| Sulfur (S) | 15.32 |

In a typical research setting, the experimentally determined values for C, H, N, and S would be expected to be within ±0.4% of the theoretical values to confirm the successful synthesis and purity of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in this compound Research

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote electrons to higher energy orbitals. The emission (fluorescence) spectrum shows the wavelengths of light emitted as the molecule returns to its ground electronic state.

The UV-Vis spectrum of this compound is expected to be influenced by the presence of the phenyl ring, the acetamide group, and the thioureido group. These chromophores and auxochromes will give rise to characteristic absorption bands. Studies on similar aromatic acetamide and thiourea derivatives show absorption maxima in the UV region, often between 250 and 400 nm. researchgate.netsigmaaldrich.com For instance, research on related N-phenylacetamide derivatives containing thiazole (B1198619) moieties shows absorption bands in this range. nih.gov

The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the C=O and C=S double bonds. The solvent used for the analysis can influence the position and intensity of these bands.

While specific experimental absorption and emission maxima for this compound are not detailed in the available literature, a hypothetical data table is presented below to illustrate the type of data obtained from such an analysis.

| Spectroscopic Parameter | Hypothetical Value |

| Solvent | Ethanol (B145695) |

| Absorption Maximum (λ_abs) | 285 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 nm |

| Quantum Yield (Φ) | 0.15 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Computational Chemistry and Theoretical Investigations of N 4 Thioureido Phenyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like N-(4-Thioureido-phenyl)-acetamide, DFT studies would provide invaluable insights into its fundamental chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

A comprehensive search of scientific databases indicates that a specific HOMO-LUMO analysis for this compound has not been reported. Such an analysis would be instrumental in predicting its reactivity in various chemical reactions. For instance, studies on other thiourea (B124793) derivatives have utilized DFT to calculate HOMO-LUMO energies and their corresponding energy gaps to rationalize their observed chemical behavior and potential as pharmaceutical agents. sciforum.netresearchgate.net

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). mdpi.com

To date, no specific MEP analysis for this compound has been published. A theoretical investigation would likely reveal negative potential around the sulfur and oxygen atoms of the thioureido and acetamide (B32628) groups, respectively, and positive potential around the N-H protons. This information would be crucial for understanding its intermolecular interactions. chemrxiv.org

Table 2: Charge Distribution Data for this compound

| Atom/Group | Partial Charge (e) |

| Thioureido group | Data not available |

| Phenyl group | Data not available |

| Acetamide group | Data not available |

Investigation of Global and Local Reactivity Descriptors

There are currently no reported studies that calculate the global and local reactivity descriptors for this compound. Such a study would provide a more nuanced understanding of its chemical behavior beyond what can be inferred from HOMO-LUMO and MEP analyses alone. For related thiourea compounds, these descriptors have been used to explain their stability and reaction mechanisms. researchgate.netrsc.org

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, molecular stability, and interactions with other molecules, such as solvents or biological macromolecules. jppres.comnih.gov

A literature search reveals no published MD simulation studies specifically for this compound. An MD simulation would be particularly useful for understanding the flexibility of the molecule, including the rotation around the phenyl-thioureido and phenyl-acetamide bonds, and for identifying the most stable conformations in different environments. This information is critical for predicting how the molecule might interact with a biological target. biorxiv.org

In Silico Modeling of Intermolecular Interactions and Proposed Binding Modes

In silico modeling, which encompasses techniques like molecular docking, is used to predict and analyze the interactions between a small molecule and a biological target, such as a protein or enzyme. mdpi.com These methods can propose likely binding modes and estimate the binding affinity, providing a rational basis for drug design and discovery. researchgate.net The thioureido group, for instance, is known to form hydrogen bonds that can be crucial for binding to active sites of enzymes.

As of now, there are no in silico studies detailing the intermolecular interactions and proposed binding modes of this compound with any specific biological target. Such studies would be a critical next step in evaluating its potential as a bioactive compound. Molecular docking studies on other thiourea derivatives have successfully identified potential biological targets and elucidated key binding interactions. researchgate.netakademisains.gov.my

Vibrational Frequency Analysis (FT-IR, FT-Raman) through Quantum Chemical Calculations

Quantum chemical calculations, particularly using DFT, can be used to predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. spectroscopyonline.comsurfacesciencewestern.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of spectral bands to specific vibrational modes of the molecule, providing a detailed understanding of its structure and bonding. conicet.gov.arresearchgate.net

A theoretical vibrational analysis of this compound has not been reported in the scientific literature. Such a study would be valuable for confirming its molecular structure and for providing a more complete interpretation of its experimental FT-IR and FT-Raman spectra. Theoretical vibrational analyses have been successfully applied to a wide range of thiourea derivatives to support their experimental characterization. sciforum.netiosrjournals.org

Table 4: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H stretch (acetamide) | Data not available |

| C=O stretch (acetamide) | Data not available |

| N-H stretch (thiourea) | Data not available |

| C=S stretch (thiourea) | Data not available |

| Aromatic C-H stretch | Data not available |

Computational Prediction of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into the molecular structure and electronic characteristics of compounds like this compound. Methods rooted in Density Functional Theory (DFT) are widely employed to model and predict vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These theoretical calculations not only complement experimental data but also aid in the detailed assignment of spectral features to specific molecular motions and electronic transitions.

Theoretical predictions of spectroscopic data are typically performed after an initial geometry optimization of the molecule's ground state. A commonly used method for this is DFT with the B3LYP functional and a basis set such as 6-311G(d,p) or 6-31G(d,p). znaturforsch.comresearchgate.netnih.gov Following optimization, the same level of theory is used to calculate vibrational frequencies. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting chemical shifts. researchgate.net Electronic absorption spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netscience.gov

It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.netmdpi.com

Predicted Vibrational Frequencies (FT-IR)

The vibrational spectrum of this compound is characterized by distinct modes associated with its functional groups: the acetamide, the thiourea, and the phenyl ring. DFT calculations allow for the assignment of these vibrational modes.

Key predicted vibrational frequencies include the N-H stretching of the amide and thiourea groups, typically found in the 3200-3400 cm⁻¹ region. orientjchem.orgresearchgate.net The carbonyl (C=O) stretching of the acetamide group is predicted to be a strong band around 1650-1700 cm⁻¹. orientjchem.org The thiocarbonyl (C=S) stretching vibration is expected at a lower frequency, generally in the 1250-1390 cm⁻¹ range. orientjchem.orgrsc.org Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while aromatic C=C stretching modes typically appear in the 1400-1600 cm⁻¹ region. orientjchem.org

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3350 - 3450 | N-H Stretching (asymmetric & symmetric) | Amide / Thiourea |

| 3050 - 3150 | Aromatic C-H Stretching | Phenyl Ring |

| 2900 - 3000 | C-H Stretching | Methyl (CH₃) |

| 1660 - 1690 | C=O Stretching | Acetamide |

| 1580 - 1610 | Aromatic C=C Stretching | Phenyl Ring |

| 1520 - 1560 | N-H Bending | Amide / Thiourea |

| 1250 - 1300 | C=S Stretching | Thiourea |

| 1240 - 1280 | C-N Stretching | Amide / Thiourea |

Predicted ¹H and ¹³C NMR Chemical Shifts

The GIAO-DFT method allows for the prediction of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. These calculations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure.

For this compound, the aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm. The N-H protons of the amide and thiourea groups are predicted to appear as broad singlets at lower fields, typically between δ 8.0 and δ 10.0 ppm, with their exact position being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetamide group are expected to be a sharp singlet at approximately δ 2.1-2.2 ppm. rsc.org

In the ¹³C NMR spectrum, the thiocarbonyl (C=S) carbon is the most deshielded, with a predicted chemical shift around δ 180-183 ppm. orientjchem.org The carbonyl (C=O) carbon of the acetamide group is expected near δ 168-170 ppm. Aromatic carbons are predicted to appear in the δ 120–140 ppm range, while the methyl carbon is anticipated at approximately δ 24 ppm. rsc.org

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| N-H (Amide/Thiourea) | 8.0 - 10.0 |

| Aromatic C-H | 7.2 - 7.8 |

| Methyl C-H (CH₃) | 2.1 - 2.2 |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (Thiourea) | 180 - 183 |

| C=O (Acetamide) | 168 - 170 |

| Aromatic C (C-N, C-C) | 120 - 142 |

| Methyl C (CH₃) | ~24 |

Predicted UV-Visible Spectroscopic Properties

TD-DFT calculations are used to predict the electronic absorption spectra, providing information on the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the phenyl ring and the C=O and C=S chromophores. The conjugation between the phenyl ring and the thioureido group influences the electronic properties. researchgate.net

Calculations for similar aromatic thiourea and acetamide derivatives suggest that strong absorption bands corresponding to π→π* transitions would appear in the 250-350 nm range. researchgate.net Weaker n→π* transitions, associated with the lone pairs on the sulfur and oxygen atoms, are predicted at longer wavelengths, potentially extending into the near-UV region. science.gov

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| 260 - 290 | π→π | Phenyl Ring / C=O |

| 310 - 340 | π→π | Phenyl-N-C=S |

| 360 - 400 | n→π* | C=S / C=O |

Coordination Chemistry of N 4 Thioureido Phenyl Acetamide with Metal Ions

Synthesis and Characterization of Metal Complexes of N-(4-Thioureido-phenyl)-acetamide Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure consists of dissolving the ligand, often in a solvent like ethanol (B145695), acetone, or tetrahydrofuran (B95107) (THF), and adding a solution of the metal salt (e.g., chlorides, nitrates, or sulfates) in a stoichiometric ratio. mdpi.comksu.edu.tr The mixture is often stirred at room temperature or heated under reflux for several hours to ensure the completion of the reaction. mdpi.comopenaccessjournals.com

For instance, in a typical synthesis, this compound would be dissolved in hot ethanol, followed by the dropwise addition of an ethanolic solution of a metal(II) salt, such as CuCl₂, NiCl₂, or CoCl₂. ksu.edu.tr The resulting colored precipitate, the metal complex, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Characterization of these newly synthesized complexes is carried out using a variety of physico-chemical techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex. mdpi.comksu.edu.tr

Molar Conductance: To ascertain the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO. researchgate.net

Magnetic Susceptibility: To measure the magnetic moment of the complex, which provides insights into the geometry and the oxidation state of the central metal ion. researchgate.net

Spectroscopic Methods (IR, UV-Vis, EPR, NMR): To elucidate the coordination mode and geometry of the complexes. mdpi.comksu.edu.tr

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. ksu.edu.tr

Elucidation of Coordination Modes of the Thioureido and Acetamide (B32628) Moieties

This compound's rich array of donor atoms allows for several possible coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. Acylthiourea derivatives are known to act as versatile ligands, forming a wide array of metal complexes. rsc.org

The thiocarbonyl sulfur atom is a soft donor and readily coordinates to soft metal ions. In many cases, particularly with ligands like 1-acyl-3-mono-substituted thioureas, a neutral monodentate coordination through the sulfur atom is the preferred mode. researchgate.net This is often facilitated by an intramolecular hydrogen bond between the acetamide N-H and the carbonyl oxygen, which stabilizes a conformation favorable for sulfur-only coordination. researchgate.net Studies on platinum(II) complexes with related thiourea (B124793) ligands have shown that coordination to the metal occurs through the thiocarbonyl group. researchgate.net This type of interaction is common for late transition metals. waikato.ac.nz

The ligand can be deprotonated at one of the nitrogen atoms, typically the one adjacent to the thiocarbonyl group, to act as an anionic bidentate ligand. This allows for the formation of a stable chelate ring by coordinating to a metal ion through both the thiolate sulfur and a deprotonated nitrogen atom. waikato.ac.nz This S,N-coordination forms a four-membered metallocycle. waikato.ac.nz Evidence for this coordination mode is often obtained from IR spectroscopy, where the disappearance of the N-H stretching vibration and a significant shift in the C=S stretching vibration upon complexation indicate the involvement of both atoms in bonding to the metal. ksu.edu.tr

The carbonyl oxygen of the acetamide group, being a hard donor, can also participate in coordination, leading to a bidentate S,O-chelation. In this mode, the ligand coordinates to the metal center via the thiocarbonyl sulfur and the carbonyl oxygen. This type of coordination is common in acylthiourea complexes and results in the formation of a six-membered chelate ring, which is generally stable. rsc.orgnih.gov Infrared spectroscopy is a key tool for identifying this mode; a shift to lower frequency of the C=O stretching vibration upon complexation is indicative of its coordination to the metal ion. ksu.edu.tr In some ruthenium complexes, the coordination mode of acylthiourea ligands can be modulated between monodentate (S) and bidentate (S,O) through different synthetic routes. nih.gov

Determination of Geometrical Structures of this compound Metal Complexes

The geometry of the metal complexes formed with this compound is dictated by the coordination number of the central metal ion and the nature of the ligand itself. libretexts.org Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.org

Tetrahedral Geometry: Often observed for four-coordinate complexes, especially with metal ions like Co(II) and Zn(II). researchgate.netlibretexts.org Magnetic moment values and electronic spectra are key indicators for proposing a tetrahedral structure. researchgate.net

Square Planar Geometry: Typically found in four-coordinate complexes of d⁸ ions such as Ni(II), Pd(II), and Pt(II). libretexts.org These complexes are often diamagnetic. researchgate.net

Octahedral Geometry: This is a common geometry for six-coordinate complexes. libretexts.org An octahedral arrangement can be achieved when the metal ion coordinates to two or three bidentate ligands or a combination of monodentate ligands and counter-ions to satisfy a coordination number of six. Distortions from perfect octahedral geometry, such as tetragonal distortion, can occur due to the Jahn-Teller effect, particularly in Cu(II) complexes. libretexts.org

Square Pyramidal Geometry: Five-coordinate complexes, for example with copper(II) or oxovanadium(IV), may adopt a square pyramidal structure. researchgate.netnepjol.inforesearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., EPR, UV-Vis, IR)

Spectroscopic techniques are indispensable for characterizing the metal complexes of this compound and understanding the ligand's coordination behavior.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the metal-ligand binding sites. Key vibrational bands of the free ligand are compared with those of the metal complexes.

A shift in the ν(C=S) band indicates the involvement of the thiocarbonyl sulfur in coordination. ksu.edu.tr

A shift in the ν(C=O) band of the acetamide group suggests coordination through the carbonyl oxygen. ksu.edu.tr

Changes in the position and intensity of ν(N-H) bands, or their disappearance, point to the deprotonation and coordination of a nitrogen atom. ksu.edu.tropenaccessjournals.com

The appearance of new bands at lower frequencies can be assigned to ν(M-S), ν(M-O), and ν(M-N) vibrations, further confirming complexation. researchgate.net

| Functional Group | Typical Free Ligand IR Frequency (cm⁻¹) | Change Upon Coordination | Implication |

| N-H (Amide/Thiourea) | 3100-3300 | Shift or Disappearance | N-atom coordination/deprotonation ksu.edu.tropenaccessjournals.com |

| C=O (Amide I) | 1650-1680 | Shift to lower frequency | O-atom coordination ksu.edu.tr |

| C=S (Thiourea) | 700-850 | Shift to lower frequency | S-atom coordination ksu.edu.tr |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the central metal ion. The d-d transition bands are often weak and their position is characteristic of the metal ion's coordination environment (e.g., tetrahedral or octahedral). researchgate.netnepjol.info Shifts in the intra-ligand bands upon complexation can also confirm coordination. openaccessjournals.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with paramagnetic metal centers, such as Cu(II) or V(IV). mdpi.comnepjol.info The EPR spectrum provides detailed information about the electronic environment of the unpaired electron. The calculated g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can help in determining the stereochemistry of the complex and the nature of the metal-ligand bond. researchgate.netresearchgate.net For example, the EPR spectra of oxovanadium(IV) complexes can give a clear idea about their stereochemistry. nepjol.info

Ligand Field Theory and Electronic Properties of this compound Complexes

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of transition metal complexes. ksu.edu.trijarsct.co.in It is an extension of crystal field theory and molecular orbital theory that describes the interaction between the metal ion's d-orbitals and the ligand's orbitals. When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted, resulting in a specific energy splitting pattern that is characteristic of the complex's geometry (e.g., octahedral, tetrahedral, or square planar). ksu.edu.tr

The nature of the donor atom—sulfur, oxygen, or nitrogen—plays a critical role in the magnitude of this splitting. The interaction involves both sigma (σ) bonding, from the donation of the ligand's lone pair electrons to the metal's empty orbitals, and potential pi (π) bonding. The thiourea group's sulfur atom can act as a π-donor, while the carbonyl and imine groups can have π-acceptor characteristics. academicjournals.org These interactions determine the energy of the d-orbital splitting (Δ) and influence the electronic and magnetic properties of the complex.

The electronic properties of these complexes are primarily investigated using electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements. The electronic spectra typically show two main types of transitions:

d-d Transitions: These are transitions of electrons between the split d-orbitals of the metal ion. They are typically weak in intensity and appear in the visible or near-infrared region. The position and number of these bands are highly dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. academicjournals.org For instance, an octahedral VO(II) complex with a similar N,O-donating ligand, N-(pyrimidin-2-yl carbamothioyl)acetamide, exhibits d-d transitions around 584 nm and 987 nm. ekb.eg

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. academicjournals.org Complexes of this compound are expected to show intense absorption bands in the UV region due to these CT transitions and intra-ligand (π → π*) transitions. orientjchem.org

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the complex, allowing for the determination of its spin state (high-spin or low-spin) and providing further evidence for its geometry. For example, a d8 ion like Ni(II) can form diamagnetic (low-spin) square planar complexes or paramagnetic (high-spin) octahedral or tetrahedral complexes. Studies on related N,N'-substituted thiourea complexes show that Ni(II) can form square planar geometries. researchgate.net

The following table presents representative electronic spectral and magnetic data for complexes with ligands analogous to this compound, illustrating the expected properties.

| Complex | λmax (nm) (Assignment) | Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|

| [Co(L)2] (L = N-phenyl-N'-[2-chlorophenyl] thiourea) | 630 (4A2 → 4T1(P)), 740 (4A2 → 4T1(F)) | 4.50 | Tetrahedral | researchgate.net |

| [Ni(L')2] (L' = N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide) | 500-600 (d-d) | Diamagnetic | Square Planar | ksu.edu.tr |

| [Cu(L'')Cl] (L'' = N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide) | ~400 (LMCT), ~670 (d-d) | 1.78 | Distorted Square Pyramidal | mdpi.com |

| [VO(L''')2] (L''' = N-(pyrimidin-2-yl carbamothioyl)acetamide) | 584 (d-d), 987 (d-d) | 1.75 | Octahedral | ekb.eg |

Impact of Metal Ion Identity on Coordination Behavior and Complex Stability

Coordination Behavior: Metal ions classified as soft acids, such as Hg(II) and Pd(II), have a higher affinity for the soft sulfur donor atom of the thiourea group. researchgate.net In contrast, harder metal ions like Fe(III) and Cr(III) would be expected to prefer the hard oxygen atom of the acetamide carbonyl group. openaccessjournals.com Borderline metal ions like Co(II), Ni(II), and Cu(II) can coordinate with either the sulfur, oxygen, or nitrogen atoms, often leading to chelation where the ligand acts as a bidentate O,S or N,S donor. researchgate.net For example, in complexes with related N-phenyl-N'-[substituted phenyl] thioureas, Ni(II) was found to be coordinated to both oxygen and sulfur, while other metals coordinated only through sulfur. researchgate.net The choice of donor atoms, along with the metal's preferred coordination number, dictates the final geometry of the complex, which can range from linear and trigonal for d10 ions like Ag(I) to square planar, tetrahedral, and octahedral for other transition metals. researchgate.netresearchgate.net

Complex Stability: The stability of the metal complexes in solution is quantified by the stability constant (K) or its logarithm (log K). A higher value indicates a more stable complex and a more spontaneous formation reaction. academicjournals.org The stability of complexes with this compound is expected to vary depending on the metal ion. For a series of divalent metal ions, the stability of high-spin complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). academicjournals.org This trend is attributed to the decrease in ionic radius across the period and the increasing ligand field stabilization energy, which peaks at Cu(II).

The following table provides representative stability constant data for complexes with a related ligand, demonstrating the effect of the metal ion on complex stability.

| Metal Ion | Ligand | log Ks | Method | Reference |

|---|---|---|---|---|

| Zn(II) | 3-(2-hydroxy phenyl)-2-iminothiazolidin-4-one | 5.88 | Spectrophotometric | academicjournals.org |

| Cd(II) | 3-(2-hydroxy phenyl)-2-iminothiazolidin-4-one | 5.62 | Spectrophotometric | academicjournals.org |

| Hg(II) | 3-(2-hydroxy phenyl)-2-iminothiazolidin-4-one | 5.21 | Spectrophotometric | academicjournals.org |

Supramolecular Chemistry and Non Covalent Interactions in N 4 Thioureido Phenyl Acetamide Systems

Hydrogen Bonding Networks in N-(4-Thioureido-phenyl)-acetamide

Hydrogen bonds are the most significant directional interactions governing the assembly of this compound molecules. The thiourea (B124793) [-NH-C(S)-NH-] and acetamide (B32628) [-NH-C(O)-CH₃] groups provide a combination of strong hydrogen bond donors (N-H) and acceptors (C=O, C=S), leading to robust and predictable networks that define the crystal architecture. The formation of these networks is a primary driving force in the crystallization process. springernature.com

Intramolecular hydrogen bonds are formed between atoms within the same molecule. In molecules with flexible conformations, these interactions can play a crucial role in stabilizing a particular geometry. For this compound, the potential for intramolecular hydrogen bonding exists, for example, between the N-H of the acetamide group and the sulfur atom of the thioureido group, or between an N-H of the thiourea moiety and the carbonyl oxygen.

However, the formation of such bonds is highly dependent on the steric feasibility and the resulting stability of the conformation. In many aromatic systems, the formation of strong intermolecular hydrogen bonds is often more favorable, leading to extended networks rather than intramolecular cyclization. mdpi.com Studies on related structures, such as N-(4-hydroxy-2-nitrophenyl)acetamide, have shown that intramolecular hydrogen bonds can form, particularly when a five- or six-membered ring can be created, which significantly influences molecular planarity. nih.gov The formation of an intramolecular hydrogen bond can decrease the energy barrier for translocation across biological membranes by compensating for the desolvation penalty. nih.gov

Intermolecular hydrogen bonds are the cornerstone of the supramolecular assembly in this compound. The thiourea and acetamide groups are excellent motifs for creating diverse and stable hydrogen-bonded patterns.

N-H...O Interactions: This is one of the most common and robust hydrogen bonds found in related crystal structures. The N-H groups from both the acetamide and thiourea moieties can act as donors to the carbonyl oxygen atom (C=O) of a neighboring molecule. medchemexpress.com In similar acetamide derivatives, these interactions often lead to the formation of well-defined chains or dimers. researchgate.netnih.gov For example, in N-(4-sulfamoylphenyl)acetamide, amide-H···O(sulfonamide) hydrogen bonds connect supramolecular tubes into a three-dimensional architecture. researchgate.net

N-H...S Interactions: The thiourea group is notable for its ability to form N-H...S hydrogen bonds. While typically weaker than N-H...O bonds, these interactions are significant in directing the crystal packing of thiourea-containing compounds. The thione sulfur atom (C=S) acts as the hydrogen bond acceptor. The interplay between N-H...O and N-H...S bonding can lead to complex and competing supramolecular synthons.

The following table summarizes typical geometric parameters for these types of hydrogen bonds found in related organic crystals.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Role in Structure |

| N-H...O | 2.8 - 3.2 | 150 - 180 | Formation of primary chains and dimers |

| N-H...S | 3.2 - 3.6 | 140 - 170 | Linking primary synthons, creating layers |

| C-H...O | 3.0 - 3.8 | 120 - 160 | Stabilizing 3D network, linking chains |

Investigation of Pi-Pi Stacking Interactions in this compound Crystal Structures

The presence of the phenyl ring in this compound introduces the possibility of π-π stacking interactions, which are crucial non-covalent forces that contribute to the stabilization of crystal structures containing aromatic systems. nih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are generally characterized by centroid-to-centroid distances of less than 4.0 Å. nih.gov

Two primary geometries for π-π stacking are observed:

Parallel-displaced: The aromatic rings are parallel but offset from one another. This configuration is often more favorable than a perfect face-to-face arrangement as it minimizes electrostatic repulsion.

T-shaped (or edge-to-face): The positively polarized C-H bonds of one ring point towards the electron-rich center of an adjacent ring. researchgate.net

Principles of Self-Assembly in this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound derivatives, the principles of self-assembly are primarily governed by the formation of robust hydrogen-bonded synthons. A synthon is a structural unit within a supramolecular system that can be formed and/or assembled by known or conceivable synthetic operations.

The thiourea and acetamide groups are known to form highly predictable and resilient synthons.

Thiourea Dimer Synthon: Thiourea moieties frequently form centrosymmetric dimers through a pair of N-H...S hydrogen bonds, creating a stable eight-membered ring motif.

Acetamide Chain Synthon: Acetamide groups can form catemeric chains via N-H...O hydrogen bonds, where molecules are linked head-to-tail. researchgate.net

Combined Synthons: In this compound, these synthons can compete or combine. For example, the N-H donors of the thiourea group might bond to the carbonyl oxygen of the acetamide group on another molecule, leading to complex chains or sheets.

The principle of self-assembly in these systems relies on the hierarchy of interaction strengths. The strong N-H...O and N-H...S hydrogen bonds establish the primary framework (e.g., chains or layers), and then weaker interactions, such as C-H...O bonds and π-π stacking, direct the packing of these primary structures into the final three-dimensional crystal lattice. researchgate.net

Crystal Engineering Applications based on this compound Frameworks

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The this compound molecule serves as an excellent building block, or tecton, for crystal engineering due to its robust and predictable hydrogen bonding capabilities.

Co-crystal Formation: The reliable hydrogen bonding sites on the molecule can be exploited to form co-crystals with other molecules (co-formers). By selecting co-formers with complementary functional groups (e.g., carboxylic acids, pyridines), novel crystalline materials with modified physical properties such as solubility, stability, and melting point can be designed.

Anion Recognition: Thiourea-based molecules are well-known for their ability to act as efficient and selective neutral hydrogen-bonding receptors for anions. xmu.edu.cn The two N-H groups of the thiourea moiety can form a "binding pocket" that chelates anions through hydrogen bonds. This makes this compound derivatives potential candidates for applications in anion sensing or separation.

Polymorph Control: By subtly changing crystallization conditions (e.g., solvent, temperature), it may be possible to direct the self-assembly process towards different hydrogen bonding patterns and π-π stacking arrangements, resulting in the formation of different polymorphs. Understanding these competing interactions is key to selectively crystallizing a desired solid-state form with optimal properties. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments, and it provides a unique fingerprint of the molecular environment.

The analysis generates several key graphical representations:

d_norm surface: This surface is mapped with a color scale where red spots indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). The plot provides a quantitative summary of the types of interactions and their relative importance.

For a molecule like this compound, a Hirshfeld analysis would allow for the quantification of the various hydrogen bonds and other contacts. Based on analyses of similar molecules, the major contributions to the crystal packing can be predicted. nih.govnih.gov

The following table shows representative contributions of different intermolecular contacts to the total Hirshfeld surface area for related acetamide derivatives, illustrating the type of quantitative data this analysis provides.

| Interaction Type (Contact) | Typical Contribution to Hirshfeld Surface | Significance |

| H···H | 20 - 40% | Represents the large number of van der Waals contacts. |

| H···C / C···H | 20 - 30% | Indicative of C-H···π interactions and general packing. nih.gov |

| H···O / O···H | 5 - 15% | Quantifies N-H···O and C-H···O hydrogen bonds. nih.gov |

| H···S / S···H | 5 - 10% | Quantifies N-H···S and C-H···S hydrogen bonds. nih.gov |

| Other (C···C, N···H, etc.) | < 5% | Minor contributions including π-π stacking features. |

This quantitative approach allows for a detailed comparison of the packing environments in different polymorphs or between different derivatives, providing deep insight into the forces driving crystal formation. mdpi.com

Structure Activity Relationship Sar Methodologies for N 4 Thioureido Phenyl Acetamide Analogues

Systematic Structural Modifications of the Thioureido-Phenyl-Acetamide Scaffold

A cornerstone of SAR studies is the systematic alteration of different parts of the lead molecule to observe the resulting impact on its biological function. For the N-(4-Thioureido-phenyl)-acetamide scaffold, this involves a three-pronged approach focusing on the phenyl ring, the thioureido group, and the acetamide (B32628) moiety.

Research has shown that the placement of substituents on the phenyl ring has a discernible effect on the biological activity of this compound analogues. For instance, in a series of related benzenesulfonamide (B165840) conjugates, the presence of electron-withdrawing groups on the phenyl ring was found to be more favorable for activity than electron-donating groups. nih.gov The order of activity for one particular set of congeners was observed as 4-Br > 2-Cl > H > 2-Br > 4-Cl > 4-CH3 > 4-OCH3. nih.gov This suggests that electronic effects play a significant role in the molecular interactions of these compounds.

Similarly, in another study involving sulphonamide derivatives, less sterically hindered substitutions like methyl and ethyl groups at the ortho and para positions of the aromatic rings were found to increase anticancer activity. tandfonline.com Conversely, ortho-trifluoromethyl and indoline (B122111) groups tended to decrease activity. tandfonline.com Interestingly, some compounds with electron-donating groups also showed promising activity, indicating a complex interplay of electronic and steric factors. tandfonline.com

The following table summarizes the observed effects of various substituents on the phenyl ring of this compound analogues and related structures:

| Substituent | Position | Effect on Activity | Reference |

| Bromo (Br) | 4 | Favorable | nih.gov |

| Chloro (Cl) | 2 | Favorable | nih.gov |

| Unsubstituted (H) | - | Baseline | nih.gov |

| Bromo (Br) | 2 | Less Favorable | nih.gov |

| Chloro (Cl) | 4 | Less Favorable | nih.gov |

| Methyl (CH3) | 4 | Less Favorable | nih.gov |

| Methoxy (OCH3) | 4 | Less Favorable | nih.gov |

| Methyl (CH3) | ortho, para | Increased | tandfonline.com |

| Ethyl (C2H5) | ortho, para | Increased | tandfonline.com |

| Trifluoromethyl (CF3) | ortho | Decreased | tandfonline.com |

The thioureido (-NH-CS-NH-) group is a key functional moiety, often contributing significantly to the biological activity through its hydrogen bonding capabilities and ability to interact with biological targets. researchgate.net Modifications to this group can therefore have profound consequences.

Studies on thiourea (B124793) derivatives have highlighted the importance of this functional group. The introduction of a thiourea group can alter a compound's physical properties, chemical stability, and biological activity. researchgate.net In the context of antiviral research, thiourea derivatives have demonstrated significant activity, with hydrogen bonding being a crucial factor. researchgate.net